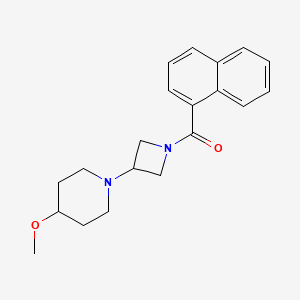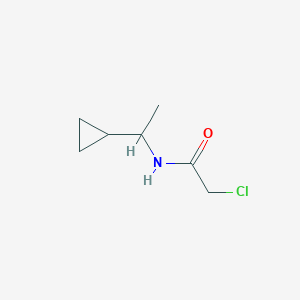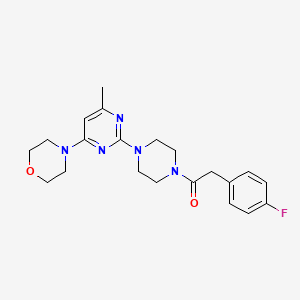
2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound that features a fluorophenyl group, a morpholinopyrimidine moiety, and a piperazine ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Morpholinopyrimidine Synthesis: The morpholinopyrimidine moiety can be constructed via condensation reactions between pyrimidine derivatives and morpholine.
Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the morpholinopyrimidine-piperazine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperazine or morpholine rings.
Reduction: Alcohol derivatives of the ethanone moiety.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals or as a research chemical.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1-(4-(4-methylpiperazin-1-yl)ethanone: Lacks the morpholinopyrimidine moiety.
1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone: Lacks the fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group, morpholinopyrimidine moiety, and piperazine ring in 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone may confer unique biological properties, such as enhanced binding affinity or selectivity for certain targets, compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-16-14-19(25-10-12-29-13-11-25)24-21(23-16)27-8-6-26(7-9-27)20(28)15-17-2-4-18(22)5-3-17/h2-5,14H,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANZAZJHYIVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
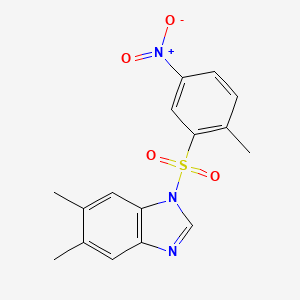
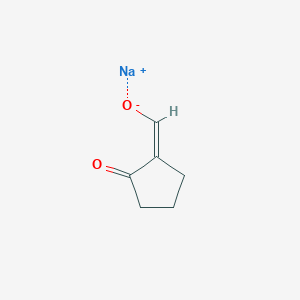

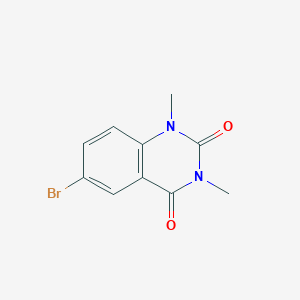
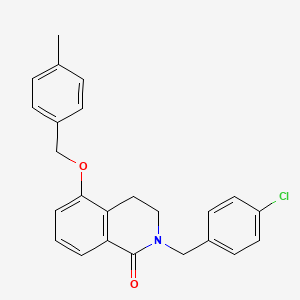
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2707063.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)

![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)
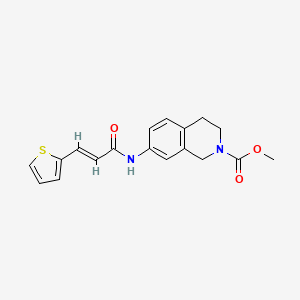
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2707068.png)
![1-methanesulfonyl-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)piperidine-4-carboxamide](/img/structure/B2707069.png)
